5-Formyluridine Exhibits >20-Fold Faster Lysine Adduct Formation Than 5-Formylcytidine in Nucleosomal Contexts
In a nucleosome core particle (NCP) model, 5-formyl-deoxyuridine (fdU) forms Schiff-base adducts with histone lysine side chains at a rate constant (k_obs) of 0.046 ± 0.004 h⁻¹ at pH 7.5 and 25 °C, compared to 0.0022 ± 0.0003 h⁻¹ for 5-formyl-deoxycytidine (fdC) under the same conditions, representing a 20.9-fold reactivity advantage. This demonstrates that the electronic environment of the uracil ring, conferred by the C4 carbonyl, makes the C5-formyl group >20-times more electrophilic toward primary amines than the cytosine analog [1].
| Evidence Dimension | Nucleosomal lysine Schiff-base adduct formation rate |
|---|---|
| Target Compound Data | k_obs = 0.046 ± 0.004 h⁻¹ (fdU NCP, pH 7.5, 25 °C) |
| Comparator Or Baseline | 5-formyl-deoxycytidine (fdC): k_obs = 0.0022 ± 0.0003 h⁻¹ |
| Quantified Difference | 20.9-fold faster for fdU vs. fdC |
| Conditions | Recombinant NCP assembled on 601 Widom DNA; lysine-ϵ-amine modification monitored by mass spectrometry; pH 7.5, 25 °C |
Why This Matters
Researchers probing oxidative-stress-driven chromatin crosslinking require the superior lysine reactivity of 5-formyluridine, as fdC is kinetically insufficient to model physiologically relevant nucleosome adducts.
- [1] Runtsch, L. S., Stadlmeier, M., Schön, A., Müller, M., & Carell, T. (2021) 'Comparative Nucleosomal Reactivity of 5-Formyl-Uridine and 5-Formyl-Cytidine', Chemistry – A European Journal, 27(50), pp. 12747–12752. doi:10.1002/chem.202102159. View Source
